4-Éthyl trazodone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

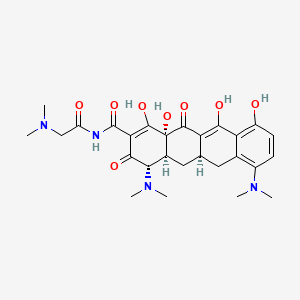

4-Ethyl trazodone is a derivative of trazodone, a well-known antidepressant medication. Trazodone is primarily used to treat major depressive disorder, anxiety disorders, and insomnia. It belongs to the class of serotonin receptor antagonists and reuptake inhibitors. The addition of an ethyl group to the trazodone molecule results in 4-ethyl trazodone, which may exhibit unique pharmacological properties compared to its parent compound.

Applications De Recherche Scientifique

4-Ethyl trazodone has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other pharmacologically active compounds.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Investigated for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

4-Ethyl trazodone, a derivative of trazodone, primarily targets serotonin receptors, histamine receptors, and alpha-1 adrenergic receptors . These receptors play a crucial role in regulating mood, sleep, and various other physiological processes.

Mode of Action

4-Ethyl trazodone acts as a serotonin uptake inhibitor, thereby increasing the concentration of serotonin in the synaptic cleft . It also blocks histamine and alpha-1 adrenergic receptors, which contributes to its sedative effects . The compound’s interaction with these targets results in changes in neuronal signaling and neurotransmitter balance, which can alleviate symptoms of depression and anxiety .

Biochemical Pathways

4-Ethyl trazodone affects several biochemical pathways. It modulates the serotonin pathway by inhibiting the reuptake of serotonin, leading to increased serotonin levels . It also impacts the histaminergic and adrenergic pathways by blocking histamine and alpha-1 adrenergic receptors, respectively . These actions can lead to downstream effects such as improved mood, reduced anxiety, and enhanced sleep .

Result of Action

The molecular and cellular effects of 4-Ethyl trazodone’s action include increased serotonin levels in the synaptic cleft, decreased histamine and adrenergic signaling, and potential changes in neuronal function . These effects can lead to improvements in mood, sleep, and overall mental health .

Action Environment

The action, efficacy, and stability of 4-Ethyl trazodone can be influenced by various environmental factors. For instance, the presence of other drugs can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, individual patient characteristics such as age, sex, genetic factors, and overall health status can also affect the compound’s action .

Safety and Hazards

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl trazodone involves the introduction of an ethyl group to the trazodone molecule. One common method is the alkylation of trazodone with ethyl halides under basic conditions. The reaction typically involves the use of an organic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as potassium carbonate or sodium hydride. The reaction is carried out at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of 4-ethyl trazodone can be achieved through a continuous flow process This method involves the continuous mixing of reactants in a flow reactor, which allows for better control over reaction conditions and improved yieldThe final product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl trazodone can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid derivative.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.

Reduction: Formation of secondary amines or other reduced derivatives.

Substitution: Formation of substituted trazodone derivatives with various functional groups

Comparaison Avec Des Composés Similaires

4-Ethyl trazodone can be compared to other similar compounds, such as:

Trazodone: The parent compound, used primarily as an antidepressant.

Nefazodone: Another serotonin receptor antagonist and reuptake inhibitor with a similar mechanism of action.

Mirtazapine: An antidepressant that also acts on serotonin and adrenergic receptors but has a different chemical structure.

Uniqueness: 4-Ethyl trazodone’s unique feature is the presence of the ethyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to trazodone. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications .

Propriétés

IUPAC Name |

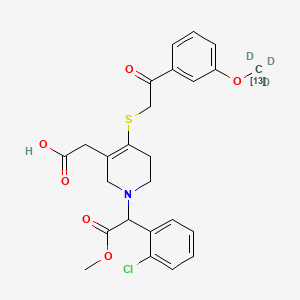

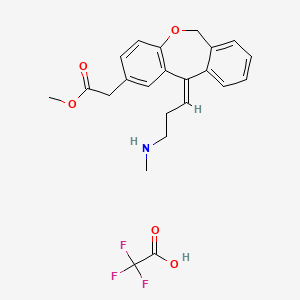

2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVJGFSBCIPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-35-6 |

Source

|

| Record name | 4-Ethyl trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYL TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

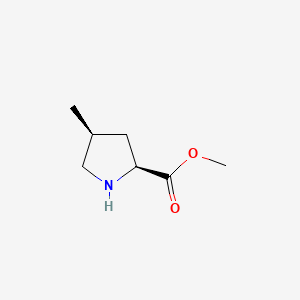

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)